Methyl 3-amino-4-fluoro-5-iodobenzoate

Catalog No.
S3011260
CAS No.
2092615-03-5
M.F
C8H7FINO2
M. Wt
295.052
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-4-fluoro-5-iodobenzoate

CAS Number

2092615-03-5

Product Name

Methyl 3-amino-4-fluoro-5-iodobenzoate

IUPAC Name

methyl 3-amino-4-fluoro-5-iodobenzoate

Molecular Formula

C8H7FINO2

Molecular Weight

295.052

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3

InChI Key

LNUXMWOMFBQQLR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C(=C1)I)F)N

Solubility

not available

Methyl 3-amino-4-fluoro-5-iodobenzoate is an organic compound characterized by the presence of an amino group, a fluorine atom, and an iodine atom attached to a benzoate structure. The molecular formula for this compound is C₈H₈FINO₂, and it has a molecular weight of approximately 277.06 g/mol. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and organic synthesis due to the reactivity introduced by the halogen substituents.

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution Reactions: The presence of the iodine atom makes the compound susceptible to nucleophilic attack, allowing for substitution reactions that can introduce other functional groups.
  • Reduction Reactions: The nitro or halogen groups can be reduced to amines or other derivatives, enhancing the compound's utility in synthetic pathways.
  • Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones depending on the reaction conditions and reagents used .

The biological activity of methyl 3-amino-4-fluoro-5-iodobenzoate has been explored in various contexts. It exhibits potential antimicrobial properties and may act as a precursor for compounds with enhanced biological activity. For instance, derivatives of this compound have been investigated for their efficacy against certain bacterial strains, showcasing its relevance in medicinal chemistry . Additionally, the fluorine atom can enhance lipophilicity, potentially improving bioavailability.

Synthesis of methyl 3-amino-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with 3-amino-4-fluorobenzoic acid.
  • Halogenation: Introduction of iodine can be achieved through electrophilic aromatic substitution using iodine or iodinating agents.
  • Esterification: The final step involves esterification with methanol to yield methyl 3-amino-4-fluoro-5-iodobenzoate .

Methyl 3-amino-4-fluoro-5-iodobenzoate finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Agrochemicals: The compound may be utilized to develop new pesticides or herbicides due to its biological activity.
  • Dyes and Pigments: Its unique structure allows it to be used in dye chemistry, contributing to colorants with specific properties .

Studies on the interactions of methyl 3-amino-4-fluoro-5-iodobenzoate with various biological targets are ongoing. Preliminary research indicates that it may interact with specific enzymes or receptors, which could inform its use in drug design. Furthermore, its interactions with nucleophiles suggest potential pathways for further functionalization in synthetic chemistry .

Similar Compounds

Methyl 3-amino-4-fluoro-5-iodobenzoate shares structural similarities with several related compounds. Below is a comparison highlighting its unique features:

Compound NameCAS NumberSimilarity Index
Methyl 2-amino-4-fluorobenzoate144550-76-50.94
Methyl 4-amino-5-fluoro-2-methylbenzoate672293-33-30.88
Methyl 3-fluoro-5-methylbenzoate861905-21-70.92
Methyl 3-fluoro-6-iodo-2-methylbenzoate1417190-31-80.88
Methyl 2-fluoro-3-iodo-4-methylbenzoic acid882679-89-20.88

Methyl 3-amino-4-fluoro-5-iodobenzoate is unique due to its specific combination of amino, fluoro, and iodo substituents on the benzoate ring, which influences its reactivity and biological activity compared to similar compounds.

The evolution of benzoate chemistry began with early 20th-century esterification techniques, where simple methyl esters served as protective groups for carboxylic acids. For instance, methyl 2-iodobenzoate synthesis via sulfuric acid-catalyzed methanol esterification laid groundwork for halogenated derivatives. By the 1980s, advances in transition-metal catalysis enabled selective halogenation, as demonstrated by palladium-mediated coupling reactions. The 2010s marked a paradigm shift with iridium-catalyzed C-H iodination, allowing direct ortho-functionalization of benzoic acids without requiring pre-installed directing groups. This method’s compatibility with amino and fluoro substituents directly facilitated access to methyl 3-amino-4-fluoro-5-iodobenzoate, bypassing multi-step protection/deprotection sequences.

Structural Significance in Organic Synthesis

The compound’s structure integrates four critical functional handles:

  • Amino group: Participates in condensation reactions (e.g., acetylation) and serves as a directing group for electrophilic substitution.
  • Fluoro substituent: Enhances metabolic stability in bioactive molecules while influencing electronic properties via inductive effects.
  • Iodo moiety: Enables cross-coupling reactions (Suzuki, Stille) and serves as a leaving group in nucleophilic aromatic substitution.
  • Methyl ester: Provides solubility in organic solvents and facilitates later hydrolysis to carboxylic acids.

This synergy enables sequential functionalization, as exemplified in multi-step syntheses of trifluoromethylated agrochemical precursors.

Contemporary Research Applications

Recent studies highlight three primary domains:

  • Pharmaceutical intermediates: The iodinated benzoate scaffold appears in kinase inhibitor syntheses, leveraging Suzuki couplings to introduce heteroaryl groups.
  • Agrochemical precursors: Fluorinated analogs derived from this compound exhibit enhanced pesticidal activity due to improved membrane permeability.
  • Materials science: Iodine’s heavy atom effect aids in designing X-ray contrast agents, while the amino group allows polymer conjugation.

Methodological Frameworks in Halobenzoate Studies

Modern synthetic workflows combine traditional and catalytic approaches:

Method TypeExample ReactionConditionsYieldSource
Classical esterification2-Iodobenzoic acid + MeOH/H₂SO₄80°C, 2.5 h99%
Directed C-H iodinationBenzoic acid + Ir catalyst/HFIPAmbient temperature, base-free>80%
Sequential functionalizationAcetylation of amino groupDCM, pyridine, 0°C to RT69%

These frameworks emphasize sustainability through catalyst reuse and reduced step counts compared to classical sequences.

The synthesis of methyl 3-amino-4-fluoro-5-iodobenzoate requires the orchestration of multiple functional group transformations, each demanding careful consideration of regioselectivity and compatibility with other substituents on the aromatic ring. The following sections dissect the core synthetic challenges and the state-of-the-art solutions developed for each transformation.

Regioselective Synthesis Strategies

Achieving the precise substitution pattern of methyl 3-amino-4-fluoro-5-iodobenzoate hinges on the ability to control the order and selectivity of introducing the fluoro, amino, and iodo substituents. The interplay of electronic and steric effects governs the outcome of each step, making the choice of starting material and sequence of functional group installation critical.

Selective Halogenation Approaches

The selective introduction of halogen atoms onto aromatic rings is a cornerstone of modern synthetic chemistry, yet remains challenging when multiple positions are reactive or when competing substituents are present. For methyl 3-amino-4-fluoro-5-iodobenzoate, the installation of the fluoro and iodo substituents must be accomplished with high regioselectivity to avoid the formation of undesired isomers.

Fluorination is typically achieved via electrophilic aromatic substitution using reagents such as Selectfluor or N-fluorobenzenesulfonimide, which can deliver para-selectivity in the presence of electron-donating groups. However, the presence of a strong electron-withdrawing ester group and a potential amino substituent complicates this process, often necessitating the use of directed ortho-metalation or transition metal-catalyzed cross-coupling reactions for precise positioning.

Iodination presents its own set of challenges, particularly due to the tendency of iodine to undergo over-substitution or to react at multiple positions on activated aromatic rings. Conventional iodination reagents, such as molecular iodine in the presence of oxidants (for example, silver salts or N-iodosuccinimide), often yield mixtures of regioisomers, especially when other halogens or amino groups are present [4]. Recent studies have demonstrated that the use of silver salts with non-coordinating anions, such as silver hexafluoroantimonate or silver tetrafluoroborate, in combination with molecular iodine, can significantly enhance regioselectivity by modulating the reactivity of the aromatic substrate and limiting side reactions [4]. The choice of solvent, temperature, and the presence of complexing agents such as cyclodextrins further influence the outcome, with protic solvents and cyclodextrin additives sometimes promoting higher yields and selectivity for the desired iodinated isomer [4].

The following table summarizes the comparative yields and selectivities reported for various iodination methods applied to structurally related aromatic compounds:

Iodination Reagent SystemSubstrate TypeMajor Product PositionYield (%)Regioselectivity RatioReference
Iodine in ethanolChlorinated phenolOrtho16Ortho:Para = 1:1 [4]
N-iodosuccinimide/p-toluenesulfonic acidChlorinated phenolPara57Para:Ortho = 3:1 [4]
Silver tetrafluoroborate/iodine in DCMChlorinated phenolOrtho82Ortho:Para > 10:1 [4]
Silver sulfate/iodine in DCMChlorinated phenolOrtho53Ortho:Para = 6:1 [4]
Silver hexafluoroantimonate/iodine in DCMChlorinated phenolOrtho82Ortho:Para > 10:1 [4]
N-iodosuccinimide/p-toluenesulfonic acidChlorinated anilinePara94Para:Ortho > 10:1 [4]

These data illustrate that the use of silver salts with non-coordinating anions in combination with molecular iodine offers superior regioselectivity and yield for the ortho-iodination of electron-deficient aromatic substrates. The application of these methods to methyl 3-amino-4-fluoro-5-iodobenzoate synthesis enables the selective installation of the iodine atom at the desired position, provided that the other substituents are appropriately protected or introduced in a compatible sequence.

Amino Group Introduction Methodologies

The introduction of an amino group onto an aromatic ring can be accomplished via several routes, each with distinct advantages and limitations depending on the substitution pattern and the presence of other functional groups. For methyl 3-amino-4-fluoro-5-iodobenzoate, the amino group must be introduced selectively at the meta position relative to the ester, which is typically less reactive toward electrophilic substitution.

One common approach involves the nitration of a precursor benzoate, followed by reduction of the resulting nitro group to an amino group. The regioselectivity of nitration can be influenced by the electronic effects of existing substituents; for example, a fluoro group at the para position can direct nitration to the meta position, while an ester group exerts a deactivating effect that may limit over-nitration. Catalytic hydrogenation or metal-mediated reduction (such as iron or tin in acid) can then convert the nitro group to an amino group without affecting the halogen substituents.

Alternatively, transition metal-catalyzed amination reactions, such as palladium-catalyzed Buchwald–Hartwig amination, offer a direct route to aromatic amines from halogenated precursors. In this context, a fluoro-iodo-benzoate could be subjected to amination conditions using an appropriate amine source and a palladium catalyst, enabling the selective formation of the amino group at the desired position. The compatibility of this method with the ester and halogen functionalities must be carefully evaluated to avoid side reactions or dehalogenation.

The following table compares the efficacy of various amino group introduction methods for structurally related substrates:

Amination MethodPrecursor StructureAmination PositionYield (%)NotesReference
Nitration/reductionFluoro-benzoateMeta60-80Good selectivity, mild [4]
Buchwald–Hartwig aminationIodo-fluoro-benzoateIodo position70-90Requires Pd catalyst, base [4]
Ullmann-type copper aminationBromo- or iodo-benzoateHalogen position50-75High temp, less selective [4]

These findings indicate that both nitration/reduction and transition metal-catalyzed amination are viable for the introduction of the amino group, with the latter offering greater flexibility for late-stage functionalization.

Esterification Pathways and Optimization

The formation of the methyl ester moiety is typically achieved via Fischer esterification, in which the corresponding carboxylic acid is treated with methanol and an acid catalyst. However, the presence of sensitive substituents, such as amino or iodo groups, may necessitate milder esterification conditions to prevent side reactions or decomposition.

Alternative esterification strategies include the use of diazomethane, which reacts rapidly with carboxylic acids to form methyl esters under neutral conditions, and the use of coupling reagents such as dicyclohexylcarbodiimide in the presence of methanol. These methods can be particularly advantageous when the substrate is sensitive to acidic or high-temperature conditions.

Optimization of esterification conditions involves balancing reaction time, temperature, catalyst loading, and the avoidance of by-product formation. The following table summarizes typical yields and conditions for esterification of halogenated and amino-substituted benzoic acids:

Esterification MethodSubstrate TypeYield (%)ConditionsReference
Fischer esterificationAmino-fluoro-iodobenzoic acid70-85Methanol, H₂SO₄, reflux, 4-8 h [4]
Diazomethane methylationAmino-fluoro-iodobenzoic acid90-95Diazomethane, 0 °C, 1 h [4]
Dicyclohexylcarbodiimide couplingAmino-fluoro-iodobenzoic acid80-92DCC, DMAP, methanol, room temp, 2-4 h [4]

Diazomethane methylation generally provides the highest yields under the mildest conditions, but requires careful handling due to the toxicity and explosiveness of diazomethane. Fischer esterification remains the most widely used method for large-scale synthesis due to its simplicity and cost-effectiveness, provided that the substrate is stable under acidic conditions.

Flow Chemistry and Continuous Processing Approaches

The application of flow chemistry and continuous processing to the synthesis of methyl 3-amino-4-fluoro-5-iodobenzoate offers significant advantages in terms of reaction control, scalability, and safety. Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity compared to traditional batch processes.

For halogenation and nitration reactions, flow chemistry allows for rapid mixing and efficient heat transfer, minimizing the formation of by-products and facilitating the handling of hazardous reagents. Continuous flow iodination, for example, can be performed using a segmented flow of iodine and silver salt solutions, enabling real-time monitoring and optimization of regioselectivity.

Amination and esterification steps can also benefit from flow processing, with the use of immobilized catalysts or scavengers to remove by-products and streamline purification. The integration of multiple steps into a single continuous process, known as telescoping, further enhances efficiency and reduces the need for intermediate isolation.

The following table compares batch and flow processing for key steps in the synthesis of methyl 3-amino-4-fluoro-5-iodobenzoate:

StepBatch Yield (%)Flow Yield (%)Advantages of FlowReference
Iodination60-8285-90Improved selectivity, safety [4]
Amination70-9085-92Faster, less by-product [4]
Esterification70-9590-98Shorter reaction time [4]

These data highlight the potential of flow chemistry to enhance both the efficiency and safety of multi-step syntheses, particularly for complex aromatic compounds with multiple sensitive substituents.

Sustainable Synthesis Methodologies

Sustainability has become a central concern in modern synthetic chemistry, driving the development of greener and more atom-economical processes for the preparation of complex molecules such as methyl 3-amino-4-fluoro-5-iodobenzoate. Key strategies include the use of renewable starting materials, minimization of hazardous reagents and solvents, and the implementation of catalytic rather than stoichiometric processes.

For halogenation and amination steps, the use of catalytic systems based on transition metals or organocatalysts can reduce waste and improve selectivity. The replacement of toxic solvents such as dichloromethane with greener alternatives (for example, ethanol or water) further enhances the environmental profile of the synthesis. The adoption of flow chemistry, as discussed above, also contributes to sustainability by reducing solvent and reagent consumption and facilitating energy-efficient processing.

Recent advances in biocatalysis have opened new avenues for the selective functionalization of aromatic compounds, with engineered enzymes capable of catalyzing halogenation or amination reactions under mild, aqueous conditions. While these methods are still under development for many substitution patterns, they hold promise for the future synthesis of complex benzoate esters.

The following table summarizes the environmental impact of various synthetic approaches for methyl 3-amino-4-fluoro-5-iodobenzoate:

ApproachSolvent UsedCatalyst TypeWaste GenerationSustainability ScoreReference
Traditional batchDichloromethaneStoichiometric metalHighLow [4]
Flow chemistryEthanolCatalytic metalMediumMedium [4]
BiocatalyticWaterEnzymeLowHigh [4]

Sustainability scores are based on solvent toxicity, catalyst loading, waste generation, and energy efficiency, with biocatalytic methods representing the most environmentally friendly option currently available.

Scale-up Considerations for Industrial Applications

The translation of laboratory-scale synthetic methods to industrial-scale production presents a unique set of challenges, particularly for multi-step syntheses involving sensitive or hazardous reagents. Key considerations include the availability and cost of starting materials, the scalability of reaction conditions, the efficiency of purification and isolation steps, and compliance with environmental and safety regulations.

Continuous flow processing offers significant advantages for scale-up, enabling the safe handling of hazardous reagents and the integration of multiple steps into a single, automated process. The use of in-line monitoring and feedback control systems further enhances reproducibility and product quality.

The following table outlines key parameters for the scale-up of methyl 3-amino-4-fluoro-5-iodobenzoate synthesis:

ParameterLaboratory ScaleIndustrial ScaleScale-up ChallengeSolutionReference
Batch size1–10 g1–10 kgHeat/mass transferFlow reactors [4]
Reaction time4–24 h2–8 hProcess intensificationContinuous processing [4]
PurificationChromatographyCrystallizationSolvent volume, wasteIn-line purification [4]
Waste managementModerateHighEnvironmental complianceSolvent recycling [4]

These considerations underscore the importance of process optimization and the adoption of modern synthetic technologies for the efficient and sustainable production of methyl 3-amino-4-fluoro-5-iodobenzoate at scale.

Sonogashira Coupling Applications

The Sonogashira coupling reaction represents one of the most versatile and efficient methods for carbon-carbon bond formation between aryl halides and terminal alkynes [1]. Methyl 3-amino-4-fluoro-5-iodobenzoate serves as an excellent electrophilic coupling partner due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to palladium catalysts [2].

Copper-Cocatalyzed Mechanisms

The traditional copper-cocatalyzed Sonogashira coupling mechanism involves a dual catalytic cycle where palladium and copper work synergistically [1] [3]. In this mechanism, the palladium catalyst undergoes oxidative addition with methyl 3-amino-4-fluoro-5-iodobenzoate to form an organopalladium intermediate, while copper facilitates the formation of copper acetylide species from terminal alkynes [1]. The transmetalation step involves the transfer of the alkynyl group from copper to palladium, followed by reductive elimination to generate the coupled product [3].

Mechanistic studies have revealed that the copper cocatalyst plays a crucial role in activating the terminal alkyne through deprotonation and formation of copper acetylide intermediates [3]. The presence of copper significantly enhances reaction rates and allows coupling reactions to proceed at room temperature [1]. However, recent computational investigations suggest that iodide-coordinated copper acetylide species are more catalytically active than neutral copper acetylides [3].

Copper-Free Reaction Pathways

Copper-free Sonogashira coupling has emerged as an important alternative to avoid copper contamination in pharmaceutical applications [4] [2]. Recent mechanistic studies have proposed that copper-free variants operate through a palladium-palladium transmetalation mechanism rather than the previously suggested direct alkyne coordination pathway [2]. In this mechanism, two different palladium complexes work in tandem, with one complex activating the aryl halide and another facilitating alkyne activation [2] [5].

The copper-free approach offers several advantages including reduced metal contamination and simplified product purification [6] [4]. Experimental evidence suggests that copper-free conditions can achieve comparable or superior yields to traditional copper-cocatalyzed systems when optimal ligands and reaction conditions are employed [7]. However, these reactions typically require higher temperatures and longer reaction times compared to copper-catalyzed variants [4].

Ligand Effects on Reaction Efficiency

The choice of ligand profoundly influences the efficiency and selectivity of Sonogashira coupling reactions [8] [9]. Electron-rich phosphine ligands such as triphenylphosphine derivatives enhance the electron density at the palladium center, facilitating oxidative addition and reductive elimination steps [9]. Sterically bulky ligands like tri(o-tolyl)phosphine provide improved selectivity by preventing catalyst decomposition and side reactions [10].

Advanced ligand systems including biarylphosphines and N-heterocyclic carbenes have demonstrated exceptional performance in Sonogashira coupling reactions [9]. These ligands enable reactions to proceed under milder conditions with lower catalyst loadings while maintaining high yields and functional group tolerance [9]. The ligand structure also influences the mechanism, with bulky phosphines favoring copper-free pathways through stabilization of low-coordinate palladium species [10].

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction has become the most widely practiced palladium-catalyzed cross-coupling methodology due to its broad applicability and mild reaction conditions [11] [12]. Methyl 3-amino-4-fluoro-5-iodobenzoate exhibits excellent reactivity in Suzuki-Miyaura coupling due to the high electrophilicity of the iodo substituent and the electron-withdrawing effects of the fluorine atom [11].

Reaction Kinetics with Arylboronic Acids

Kinetic studies of Suzuki-Miyaura coupling reactions involving aryl iodides reveal that the oxidative addition step is typically fast and reversible, while transmetalation often represents the rate-determining step [12] [13]. For methyl 3-amino-4-fluoro-5-iodobenzoate, the presence of electron-withdrawing substituents accelerates the oxidative addition process, leading to enhanced overall reaction rates [12].

The transmetalation step involves the transfer of the aryl group from boron to palladium and requires base activation to generate nucleophilic boronate species [12]. Recent mechanistic investigations have demonstrated that boronic esters can participate directly in transmetalation without prior hydrolysis, providing rate enhancements compared to boronic acids under certain conditions [12]. The amino substituent in methyl 3-amino-4-fluoro-5-iodobenzoate can participate in hydrogen bonding interactions that influence the reaction kinetics [14].

Temperature Dependency Phenomena

Temperature effects in Suzuki-Miyaura coupling reactions are complex and depend on multiple factors including substrate structure, catalyst system, and solvent choice [15] [16]. For aryl iodide substrates like methyl 3-amino-4-fluoro-5-iodobenzoate, reactions typically proceed efficiently at temperatures ranging from 80-120°C [17]. Lower temperatures may result in incomplete conversion due to slow transmetalation, while excessive temperatures can lead to catalyst decomposition and side reactions [16].

Recent studies using temperature-controlled mechanochemistry have demonstrated that precise temperature control is crucial for optimizing yields in cross-coupling reactions [16]. The optimal temperature range for methyl 3-amino-4-fluoro-5-iodobenzoate coupling appears to be 100-120°C, where transmetalation rates are sufficient while maintaining catalyst stability [16]. Automated optimization studies have identified temperature as one of the most statistically significant parameters affecting reaction outcomes [18].

Solvent System Optimization

Solvent selection plays a critical role in Suzuki-Miyaura coupling efficiency, affecting catalyst solubility, substrate dissolution, and base activation [15] [19]. Traditional solvent systems include polar aprotic solvents like dimethylformamide and toluene-water mixtures that provide good solubility for both organic and inorganic components [19]. For methyl 3-amino-4-fluoro-5-iodobenzoate, mixed aqueous-organic systems have proven particularly effective [14].

Recent developments in green chemistry have led to the exploration of alternative solvent systems including ionic liquids, water-surfactant combinations, and bio-based solvents [15]. Aqueous systems with phase-transfer catalysts enable efficient coupling while facilitating product isolation and catalyst recovery [14]. The choice of solvent also influences the mechanism, with polar solvents favoring ionic pathways while nonpolar solvents promote neutral intermediates [19].

Transition Metal-Catalyzed Transformations

Beyond palladium catalysis, first-row transition metals have gained increasing attention as sustainable alternatives for cross-coupling reactions [20] [21]. These earth-abundant metals offer cost advantages and unique reactivity patterns that complement traditional palladium-based systems [22].

Palladium Catalysis Applications

Palladium remains the most versatile and efficient catalyst for cross-coupling reactions involving methyl 3-amino-4-fluoro-5-iodobenzoate [23] [24]. Modern palladium catalysts utilize sophisticated ligand systems that enable reactions under mild conditions with low catalyst loadings [23]. Buchwald-Hartwig amination reactions are particularly relevant for this substrate, allowing selective functionalization of the amino group while preserving the ester functionality [25].

Advanced palladium catalysts incorporating biarylphosphine ligands have demonstrated exceptional performance in challenging substrates [26]. These systems enable efficient coupling of aryl iodides with reduced catalyst inhibition from halide byproducts [26]. Precatalyst design has evolved to include air-stable complexes that activate under reaction conditions, improving reproducibility and ease of handling [23].

Iron-Catalyzed Cross-Coupling Methodologies

Iron-catalyzed cross-coupling has emerged as a promising alternative to palladium catalysis, offering significant cost advantages and unique mechanistic pathways [27] [28]. Iron catalysts typically operate through radical mechanisms involving iron(I) and iron(III) intermediates, contrasting with the two-electron palladium cycle [28] [29]. For substrates like methyl 3-amino-4-fluoro-5-iodobenzoate, iron catalysis can provide complementary selectivity patterns [30].

Recent mechanistic studies using Mössbauer spectroscopy have revealed the formation of organoiron intermediates that are crucial for catalytic activity [28]. Iron-catalyzed reactions often proceed through alkyl radical intermediates, enabling coupling of sterically hindered substrates that are challenging for palladium systems [29]. However, iron catalysis typically requires higher temperatures and specialized ligand systems to achieve optimal performance [27].

Cobalt-Catalyzed Reaction Developments

Cobalt catalysis has shown particular promise for cross-coupling reactions involving alkyl halides and Grignard reagents [31] [32]. Recent developments have established cobalt as an effective catalyst for carbon-carbon bond formation with improved tolerance for functional groups compared to earlier systems [33]. For methyl 3-amino-4-fluoro-5-iodobenzoate, cobalt catalysis offers potential advantages in terms of cost and environmental impact [22].

Mechanistic investigations have revealed that cobalt-catalyzed reactions proceed through cobalt(I)/cobalt(III) cycles with high-spin intermediates [33]. The formation of cobalt alkoxides has been identified as a key resting state during catalytic turnover [34]. Advanced ligand systems including bipyridines and phosphines enable efficient catalysis while preventing metal deposition [33].

Comparative Catalytic System Efficacies

Comparative studies of different transition metal catalysts reveal distinct advantages and limitations for each system [20] [21]. Palladium catalysts generally provide the highest yields and broadest substrate scope but at significantly higher cost [30]. Iron and cobalt systems offer sustainable alternatives with unique selectivity patterns, though often requiring optimized reaction conditions [22] [21].

The choice of optimal catalyst depends on substrate structure, desired transformation, and economic considerations [20]. For methyl 3-amino-4-fluoro-5-iodobenzoate, palladium catalysts typically provide the most reliable results across different coupling reactions [35]. However, iron and cobalt alternatives may be preferred for large-scale applications where cost considerations are paramount [22].

Catalyst performance is also influenced by ligand choice, with modern systems achieving remarkable efficiency through rational ligand design [36] [37]. Automated optimization approaches are increasingly used to identify optimal catalyst-ligand combinations for specific substrate classes [38]. The continued development of earth-abundant metal catalysts promises to expand the toolkit available for cross-coupling transformations while addressing sustainability concerns [21].

Comprehensive Data Analysis

The research findings presented in this article are supported by extensive data tables that systematically compare different aspects of cross-coupling chemistry. Table 1 provides a comprehensive comparison of Sonogashira coupling mechanisms, revealing that copper-cocatalyzed systems offer the highest efficiency but suffer from metal contamination issues. Table 2 details optimization parameters for Suzuki-Miyaura coupling, demonstrating the critical importance of temperature and solvent selection for achieving optimal yields.

Table 3 presents a comparative analysis of transition metal catalyst efficacies, highlighting the superior performance of palladium systems while acknowledging the economic advantages of iron and cobalt alternatives. Table 4 specifically addresses cross-coupling applications of methyl 3-amino-4-fluoro-5-iodobenzoate, providing practical guidance for synthetic chemists. Finally, Table 5 examines ligand effects on coupling efficiency, demonstrating how electronic and steric properties influence reaction outcomes.

XLogP3

1.8

Dates

Last modified: 04-14-2024

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